molecular formula C14H14N4O3 B1420504 Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate CAS No. 1150164-14-9

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate

Cat. No. B1420504
CAS RN: 1150164-14-9
M. Wt: 286.29 g/mol
InChI Key: LLPZWIYSOWNJQQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered heterocyclic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with carbonyl compounds . For instance, 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile was prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux . The isolated solid was then treated with triethoxyorthoformate in acetic anhydride to afford the desired compound .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring structure with three carbon atoms and two adjacent nitrogen atoms . The exact molecular structure of this compound is not explicitly mentioned in the available literature.


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with dimedone catalyzed by tin (ii) chloride dehydrate, which acts as a Lewis acid, was reported to afford the corresponding pyrazoloquinolones via the nucleophilic attack of the exocyclic amino group on the carbonyl carbon of dimedone followed by cyclization of the formed imino form onto the cyano group and hydrolysis .

Scientific Research Applications

Crystal Structure and Synthesis

  • The compound has been utilized in the synthesis of various derivatives through one-pot tandem Knoevenagel-cyclocondensation, contributing significantly to crystallography and material sciences. Its crystal structure has been determined by X-ray analysis, highlighting its triclinic crystalline form and the spatial arrangement of its rings, which is fundamental for understanding its chemical properties and potential applications (Kumar et al., 2018).

Chemical Reactions and Derivatives 2. This compound can be converted into various derivatives like 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, showcasing its versatility in synthetic chemistry. Such transformations are critical for the development of new materials and pharmaceuticals (Harb et al., 1989).

Biological Activities 3. Preliminary bioassays indicate that certain derivatives of this compound show fungicidal and plant growth regulation activities. This opens up potential applications in agriculture and plant sciences, particularly in the development of new agrochemicals (Minga, 2005).

Cytotoxicity Studies 4. Derivatives of this compound have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting its potential in cancer research and the development of new anticancer agents (Hassan et al., 2014).

Auxin Activities and Agricultural Implications 5. Some derivatives exhibit auxin activities, although not high, and show antiblastic effects on wheat germ. This suggests potential applications in the field of plant growth and agriculture (Yue et al., 2010).

Corrosion Inhibition 6. Pyranopyrazole derivatives of this compound have shown promising results as corrosion inhibitors for mild steel, beneficial for industrial applications like metal pickling processes. This application is significant for industries dealing with metal corrosion and preservation (Dohare et al., 2017).

Future Directions

Pyrazole derivatives have been extensively studied for their broad spectrum of biological activities . They have attracted great interest in materials science owing to their photophysical properties . Therefore, the future directions for Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate could involve further exploration of its potential biological activities and applications in materials science.

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

It’s known that the compound is used in the synthetic preparation of 5-n,n-disubstituted 5-aminopyrazole-3-carboxylic acids . These acids are highly potent agonists of GPR109b , suggesting that this compound may interact with this receptor or related pathways.

Biochemical Pathways

As it’s used in the synthesis of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids , it may influence the pathways these acids are involved in

Result of Action

As a specialty product for proteomics research , it’s likely to have some influence on protein expression or function.

properties

IUPAC Name

ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-3-21-14(19)12-11(8-15)13(16)18(17-12)9-5-4-6-10(7-9)20-2/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPZWIYSOWNJQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674867
Record name Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1150164-14-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-amino-4-cyano-1-(3-methoxyphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150164-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-4-cyano-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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